molecular formula C10H14ClNO2 B1423012 Methyl 2-[(methylamino)methyl]benzoate hydrochloride CAS No. 1311316-44-5

Methyl 2-[(methylamino)methyl]benzoate hydrochloride

Cat. No.: B1423012
CAS No.: 1311316-44-5
M. Wt: 215.67 g/mol
InChI Key: UFTVPJZVXWMXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

Methyl 2-[(methylamino)methyl]benzoate hydrochloride possesses multiple systematic and common names that reflect its structural characteristics and chemical classification. The primary systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, designating the compound as this compound. Alternative nomenclature includes methyl 2-(methylaminomethyl)benzoate hydrochloride, which emphasizes the positioning of the methylaminomethyl substituent on the benzoic acid ring system.

The compound belongs to the broader classification of substituted benzoic acid esters, specifically representing a category of aminomethylated aromatic carboxylates. Structurally, this molecule can be categorized as a Mannich base derivative, reflecting its potential synthesis through aminoalkylation reactions involving formaldehyde, methylamine, and a suitable benzoic acid precursor. The presence of both ester and amino functionalities places this compound within the class of bifunctional organic molecules, which are particularly valuable in pharmaceutical chemistry as building blocks or intermediates.

The hydrochloride salt formation represents a common approach to enhancing the physical and chemical properties of amine-containing compounds. This salt form typically exhibits improved crystallinity, stability, and water solubility compared to the free base form. The structural classification also extends to its recognition as a reference substance for drug impurities, indicating its relevance in pharmaceutical quality control and analytical applications.

CAS Registry Information (1311316-44-5)

The Chemical Abstracts Service registry number 1311316-44-5 serves as the unique identifier for this compound in chemical databases and commercial applications. This registry number distinguishes the hydrochloride salt form from its corresponding free base, which carries the separate registry number 43754868. The assignment of distinct registry numbers reflects the significant differences in physical, chemical, and pharmacological properties between the salt and free base forms.

The registry information indicates that this compound has been formally catalogued in major chemical databases, including PubChem, where it appears under various database identifiers. The compound's presence in these authoritative databases confirms its recognition within the scientific community and its availability for research purposes. The registry system facilitates accurate identification and procurement of the specific salt form, which is crucial for reproducible research and analytical applications.

Database entries associated with this registry number provide comprehensive information about molecular structure, synonyms, and physical properties. The systematic cataloguing also enables researchers to access related compounds and structural analogs through database searching capabilities. The availability of multiple database identifiers ensures broad accessibility across different research platforms and chemical information systems.

Molecular Formula and Weight

The molecular formula of this compound is C₁₀H₁₄ClNO₂, reflecting the addition of hydrochloric acid to the free base structure. This formula indicates the presence of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The molecular weight is consistently reported as 215.67 to 215.68 grams per mole across multiple sources.

Property Value Source Reference
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.67-215.68 g/mol
Free Base Formula C₁₀H₁₃NO₂
Free Base Weight 179.22 g/mol

The molecular weight difference between the hydrochloride salt (215.67 g/mol) and the free base (179.22 g/mol) corresponds precisely to the addition of one equivalent of hydrochloric acid (36.45 g/mol), confirming the 1:1 stoichiometry of salt formation. This weight differential is significant for analytical applications, particularly in quantitative analysis where accurate molecular weight values are essential for concentration calculations and purity determinations.

The molecular formula provides insight into the compound's structural composition and enables prediction of various physicochemical properties. The presence of both lipophilic aromatic and ester functionalities alongside the hydrophilic ammonium chloride moiety suggests amphiphilic characteristics that may influence solubility and membrane permeability properties. The nitrogen atom's incorporation into the hydrochloride salt formation indicates basic character in the free base form, with the quaternary ammonium structure in the salt providing enhanced water solubility.

Historical Context in Organic Chemistry

The structural framework of this compound places it within the historical context of Mannich reaction chemistry, a fundamental transformation discovered and characterized by German chemist Carl Ulrich Franz Mannich in 1912. The Mannich reaction represents a pivotal development in organic synthesis, enabling the aminoalkylation of compounds containing active hydrogen atoms through a three-component condensation involving an aldehyde, an amine, and a substrate with activated hydrogen.

Carl Mannich, who lived from 1877 to 1947, made substantial contributions to pharmaceutical chemistry during his tenure as professor at the University of Berlin from 1927 to 1943. His discovery of the aminoalkylation mechanism provided synthetic chemists with a powerful tool for introducing aminomethyl functionalities into aromatic and aliphatic substrates. The reaction mechanism involves the initial formation of an iminium ion through condensation of formaldehyde with a primary or secondary amine, followed by electrophilic attack on an enolizable substrate or activated aromatic system.

The historical significance of Mannich bases extends beyond their synthetic utility to encompass their widespread applications in medicinal chemistry and drug design. Research has demonstrated that Mannich bases exhibit diverse biological activities, including cytotoxic properties against cancer cell lines. The systematic study of these compounds has revealed structure-activity relationships that guide the development of novel therapeutic agents. Examples include morpholinylmethyl derivatives of chalcone analogues, which have shown selective cytotoxicity against various cancer cell lines with half-maximal inhibitory concentrations below 4 micrograms per milliliter.

The evolution of Mannich chemistry has encompassed both classical three-component reactions and modern variations that expand the scope of accessible products. Double Mannich reactions enable the introduction of multiple aminomethyl substituents, while modifications of reaction conditions allow for the selective preparation of specific regioisomers. The development of asymmetric Mannich reactions has further enhanced the synthetic utility of this transformation in the preparation of enantiomerically enriched products.

Properties

IUPAC Name

methyl 2-(methylaminomethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-7-8-5-3-4-6-9(8)10(12)13-2;/h3-6,11H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTVPJZVXWMXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-44-5
Record name methyl 2-[(methylamino)methyl]benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(methylamino)methyl]benzoate hydrochloride can be synthesized through the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . The typical synthetic route involves the reaction of methyl anthranilate with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale methylation processes. The reaction is typically conducted in a batch reactor, where methyl anthranilate is reacted with formaldehyde and methylamine in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any impurities, and the final product is obtained through crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(methylamino)methyl]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 2-[(methylamino)methyl]benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of Methyl 2-[(methylamino)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name (CAS No.) Molecular Formula Substituents Key Structural Differences
Methyl 2-[(methylamino)methyl]benzoate HCl (CID 43754868) C₁₀H₁₃NO₂·HCl -NHCH₃ at 2-position methylene bridge Reference compound
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl (141109-13-9) C₉H₁₀ClNO₂·HCl -Cl at 2-phenyl, α-amino acetate Chlorine substituent enhances electronegativity and acidity
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate HCl (2639408-57-2) C₁₁H₁₂F₃NO₂·HCl -CF₃ at 4-phenyl, α-methylamino acetate Trifluoromethyl group increases lipophilicity and metabolic stability
4-(Aminomethyl)-2-methylbenzoic acid HCl (1909306-16-6) C₉H₁₂ClNO₂ -NH₂CH₂ at 4-position, -CH₃ at 2-position Carboxylic acid instead of ester; altered solubility
Methyl 1-(methylamino)cyclobutanecarboxylate HCl (Reference Example 85, EP 4374877) C₇H₁₃NO₂·HCl Cyclobutane ring fused to carboxylate Conformational rigidity impacts receptor binding

Key Observations :

Electron-Withdrawing Groups: The chlorine atom in Methyl 2-amino-2-(2-chlorophenyl)acetate HCl () increases polarity and acidity compared to the target compound, making it more reactive in nucleophilic substitutions .

Lipophilicity : The trifluoromethyl group in significantly enhances lipophilicity (logP ~2.5 estimated), improving membrane permeability in drug design .

Ring Systems : Cyclobutane derivatives () exhibit restricted rotation, favoring selective interactions in enzyme inhibition or material science applications .

Biological Activity

Methyl 2-[(methylamino)methyl]benzoate hydrochloride, also known as a derivative of benzoic acid, exhibits significant biological activity, making it a compound of interest in various fields including medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H15ClN2O3
  • Molecular Weight : 244.70 g/mol
  • Structure : The compound features a benzoate structure with a methylamino group that enhances its reactivity and biological interactions.

This compound interacts with biological systems through several mechanisms:

  • Enzyme Interaction : The compound can act as both an inhibitor and activator of specific enzymes, influencing metabolic pathways and cellular functions. Its binding to enzymes alters their activity, which is crucial for its pharmacological effects.
  • Cell Signaling Modulation : Studies indicate that this compound affects cell signaling pathways, leading to changes in gene expression and metabolic flux. It has been shown to modulate pathways involved in inflammation and oxidative stress responses .
  • Transport and Distribution : The compound's effectiveness is partly determined by its transport within cells, mediated by specific transporters that dictate its localization and accumulation in various cellular compartments.

Cellular Effects

This compound has profound effects on cellular processes:

  • Cell Viability : At low concentrations, it can enhance cell viability by promoting metabolic activity. Conversely, high concentrations may induce cytotoxicity.
  • Inflammatory Response : The compound exhibits anti-inflammatory properties by inhibiting the inflammatory paracrine loop between macrophages and adipocytes .

Dosage Effects

Research shows that the biological effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects such as improved cellular function and modulation of metabolic pathways.
  • High Doses : Potentially toxic effects including disruption of cellular metabolism and organ damage.

Case Studies

  • Inflammation Modulation : A study demonstrated that this compound inhibited pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases .
  • Toxicological Assessment : In animal models, the compound was evaluated for acute toxicity. Results indicated that while low doses were well tolerated, higher doses led to significant adverse effects, underscoring the importance of dosage regulation in therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Enzyme ModulationInhibition/Activation
Anti-inflammatoryReduced cytokine production
Cell ViabilityEnhanced at low doses
CytotoxicityInduced at high doses

Q & A

Basic: What synthetic routes are commonly employed for the preparation of methyl 2-[(methylamino)methyl]benzoate hydrochloride, and how are intermediates characterized?

Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, analogs like Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate hydrochloride (PRL-8-53) are prepared by reacting methyl benzoate derivatives with methylamine-containing reagents under nitrogen atmosphere, followed by HCl salt formation . Key intermediates are characterized using LCMS (e.g., m/z 618 [M+H]+) and HPLC (retention time: 1.16 minutes under TFA-modified conditions) . Purity is verified via reverse-phase chromatography with trifluoroacetic acid (TFA) as a modifier .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

  • LCMS : Confirms molecular weight (e.g., m/z 618 [M+H]+ observed in cyclopentane analogs) .
  • HPLC : Retention time analysis under standardized conditions (e.g., 1.16 minutes using TFA-modified mobile phases) .
  • Chiral HPLC : For resolving stereoisomers, as seen in related compounds like (R)-3-hydroxy-α-[(methylamino)methyl]benzenemethanol hydrochloride .
  • 1H/13C NMR : Validates structural integrity, particularly for distinguishing methylamino and ester groups.

Advanced: How can researchers address discrepancies in purity assessments between LCMS and HPLC data for this compound?

Answer:
Discrepancies may arise from non-UV-active impurities or volatile by-products. Mitigation strategies include:

  • Orthogonal Methods : Combine HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for non-UV-active species.
  • Mass Spectrometry Imaging (MSI) : Identifies co-eluting impurities with similar retention times.
  • Ion Chromatography : Detects counterion (Cl⁻) consistency, as deviations may indicate salt-form impurities .

Advanced: What strategies are effective for resolving chiral impurities in this compound?

Answer:

  • Chiral Stationary Phases : Use cellulose- or amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Derivatization : Employ chiral derivatizing agents (e.g., Marfey’s reagent) to enhance HPLC resolution of enantiomers.
  • Crystallization : Optically pure salts can be obtained via diastereomeric resolution using chiral acids (e.g., tartaric acid), as demonstrated in phenylephrine impurity studies .

Basic: How are stability and degradation profiles assessed for this compound under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products.
  • HPLC-PDA : Monitors changes in peak purity and identifies degradation markers (e.g., benzoic acid derivatives) .
  • Mass Stability : Assess hygroscopicity via dynamic vapor sorption (DVS) to determine storage requirements (e.g., desiccants, inert atmosphere) .

Advanced: What mechanistic insights can be gained from studying the compound’s by-products during synthesis?

Answer:
By-products such as N-desmethyl analogs or cyclization products (e.g., cyclobutane derivatives) reveal reaction pathways:

  • LCMS/MS Fragmentation : Differentiates between methylamino group loss (m/z shifts) and ester hydrolysis products.
  • Kinetic Studies : Varying reaction temperatures and times can optimize selectivity. For example, cyclopentane by-products form under prolonged stirring in 2-butanone .
  • DFT Calculations : Predict thermodynamic favorability of intermediates to guide synthetic optimization .

Basic: What regulatory guidelines apply to the use of this compound in preclinical studies?

Answer:

  • ICH Q3A/B : Requires impurity profiling (identification thresholds: 0.10% for unknown impurities).
  • USP/EP Monographs : Reference standards (e.g., benzoate hydrochlorides) must meet ≥98% purity (HPLC) and undergo rigorous spectral validation .
  • TSCA Compliance : For U.S. research, ensure the compound is listed under the Toxic Substances Control Act (exemptions apply for R&D use) .

Advanced: How can researchers evaluate the compound’s interaction with biological targets using computational and experimental methods?

Answer:

  • Molecular Docking : Screen against target receptors (e.g., neurotransmitter transporters) using software like AutoDock Vina.
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.
  • In Vitro Assays : Functional activity is tested via cAMP modulation or calcium flux in cell lines, as seen in PRL-8-53 studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(methylamino)methyl]benzoate hydrochloride
Reactant of Route 2
Methyl 2-[(methylamino)methyl]benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.